2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)-
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Overview
Description
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- is a complex organic compound that features a unique structure combining indole, thiadiazole, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiadiazole ring. The final step involves the coupling of the indole-thiadiazole intermediate with the aniline derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-chlorophenyl)amino)-
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-fluorophenyl)amino)-
- **2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-bromophenyl)amino)-
Uniqueness
The uniqueness of 2-Propanol, 1-((5-((1H-indol-3-ylmethyl)amino)-2,3,4-thiadiazol-2-yl)thio)-3-((4-methylphenyl)amino)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
86717-08-0 |
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Molecular Formula |
C21H23N5OS2 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(4-methylanilino)propan-2-ol |
InChI |
InChI=1S/C21H23N5OS2/c1-14-6-8-16(9-7-14)22-12-17(27)13-28-21-26-25-20(29-21)24-11-15-10-23-19-5-3-2-4-18(15)19/h2-10,17,22-23,27H,11-13H2,1H3,(H,24,25) |
InChI Key |
PSCVXOOBOAAQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CSC2=NN=C(S2)NCC3=CNC4=CC=CC=C43)O |
Origin of Product |
United States |
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